molecular formula C20H16N2O2 B1235136 Emerin CAS No. 40581-18-8

Emerin

Cat. No.: B1235136
CAS No.: 40581-18-8
M. Wt: 316.4 g/mol
InChI Key: HCHFRAXBELVCGG-JYFOCSDGSA-N
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Description

Synthesis Analysis

Emerin is a 29.0 kDa (34 kDa observed MW) protein composed of 254 amino acids . It is a serine-rich protein with an N-terminal 20-amino acid hydrophobic region that is flanked by charged residues . The hydrophobic region may be important for anchoring the protein to the membrane, with the charged terminal tails being cytosolic .


Molecular Structure Analysis

This compound monomers form localized oligomeric nanoclusters stabilized by both lamin A/C and the SUN1-containing linker of nucleoskeleton and cytoskeleton (LINC) complex . Interactions of this compound with nuclear actin and BAF (also known as BANF1) additionally modulate its membrane mobility and its ability to oligomerize .


Chemical Reactions Analysis

This compound is phosphorylated at the early stages of the oxidative stress response, while protein phosphorylation is abolished upon recovery from stress . A finely tuned balance between this compound phosphorylation and O-GlcNAcylation seems to govern this dynamic and modulates this compound–BAF interaction and BAF nucleoplasmic localization during the oxidative stress response .


Physical and Chemical Properties Analysis

This compound is an integral nuclear envelope protein that participates in the maintenance of nuclear shape . When mutated or absent, this compound causes X-linked Emery-Dreifuss muscular dystrophy (EDMD) . In nuclei subjected to mechanical challenges, the mechanotransduction functions of this compound are coupled to changes in its oligomeric state, and the incremental self-assembly of this compound determines nuclear shape adaptation against mechanical forces .

Scientific Research Applications

Interaction with Lamin Proteins

Emerin directly interacts with lamin A, as demonstrated through biomolecular interaction analysis. This interaction is crucial for maintaining the nuclear lamina structure and function. Mutations in lamin A/C gene can cause autosomal dominant Emery-Dreifuss muscular dystrophy, highlighting the importance of the this compound-lamin interaction (Clements et al., 2000).

Multiple Nuclear Roles

This compound is integral to the nuclear inner membrane and interacts with various nuclear components such as transcription repressors, mRNA splicing regulators, and nuclear myosin I. These interactions suggest this compound's multiple roles in the nucleus, including gene regulation and nuclear structure maintenance (Bengtsson & Wilson, 2004).

This compound in Nuclear “Lamina” Structure

Extensive research on this compound has revealed its roles in nuclear “lamina” structure, chromatin tethering, gene regulation, mitosis, nuclear assembly, and mechano-transduction. This makes this compound a key player in various nuclear functions and links it to human diseases (Berk et al., 2013).

This compound and Nuclear Lamins

This compound has a high affinity for binding with lamin A compared to lamin C. This specific interaction is essential for maintaining nuclear membrane integrity and possibly contributes to the differences in disease pathologies related to lamin A and lamin C mutations (Sakaki et al., 2001).

Colocalization with Lamins during Cell Division

This compound colocalizes with nuclear lamins B1, B2, and A/C in interphase nuclei. During mitosis, this compound gets dispersed throughout the cell and is involved in reconstituting membranes around daughter nuclei, indicating its dynamic role in cell division (Manilal et al., 1998).

Association with Actin in Muscle Cells

This compound associates with nuclear and cytoplasmic actin in differentiating mouse myoblasts. This interaction, modulated by serine-threonine phosphatase activity, is crucial for muscle cell differentiation and function (Lattanzi et al., 2003).

Regulation of β-catenin Activity

This compound plays a role in regulating β-catenin activity by restricting its accumulation in the nucleus. This function of this compound is significant because β-catenin is an important transcription coactivator, and its dysregulation can lead to various cellular anomalies (Markiewicz et al., 2006).

This compound in Intracellular Trafficking

The intracellular targeting of truncated forms of this compound, which can be altered in Emery-Dreifuss muscular dystrophy, shows that its nucleoplasmic domain is necessary for nuclear retention. This compound's mobility within different cellular compartments and its interaction with non-nuclear structures imply a broader role in cellular organization (Ostlund et al., 1999).

This compound-Prelamin A Interaction

This compound interacts with prelamin A, a precursor of lamin A, indicating its role in nuclear architecture and gene expression. This interaction contributes to the understanding of rare diseases associated with lamin A maturation pathway impairments (Capanni et al., 2009).

Centrosome Association and Nuclear Movement

This compound plays a role in associating the centrosome with the outer nuclear membrane. This association is crucial for cellular functions like nuclear movement and orientation in migrating fibroblasts (Salpingidou et al., 2007).

Mechanism of Action

Emerin participates in the maintenance of the nuclear architecture by interacting with the lamina and elements of the linker of nucleoskeleton and cytoskeleton (LINC) complex . This compound also contributes to tethering chromatin at the nuclear envelope (NE) by binding the DNA-bridging barrier-to-autointegration factor (BAF, also known as BANF1) and regulating the activity of chromatin compaction modulators .

Safety and Hazards

Emerin mutations cause X-linked recessive Emery–Dreifuss muscular dystrophy, cardiac conduction abnormalities, and dilated cardiomyopathy . This suggests that alterations in this compound can lead to significant health risks.

Properties

IUPAC Name

(2Z,3Z)-2,3-bis[(4-methoxyphenyl)methylidene]butanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-23-19-7-3-15(4-8-19)11-17(13-21)18(14-22)12-16-5-9-20(24-2)10-6-16/h3-12H,1-2H3/b17-11+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFRAXBELVCGG-JYFOCSDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=CC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)OC)/C#N)\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40581-18-8
Record name Emerin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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